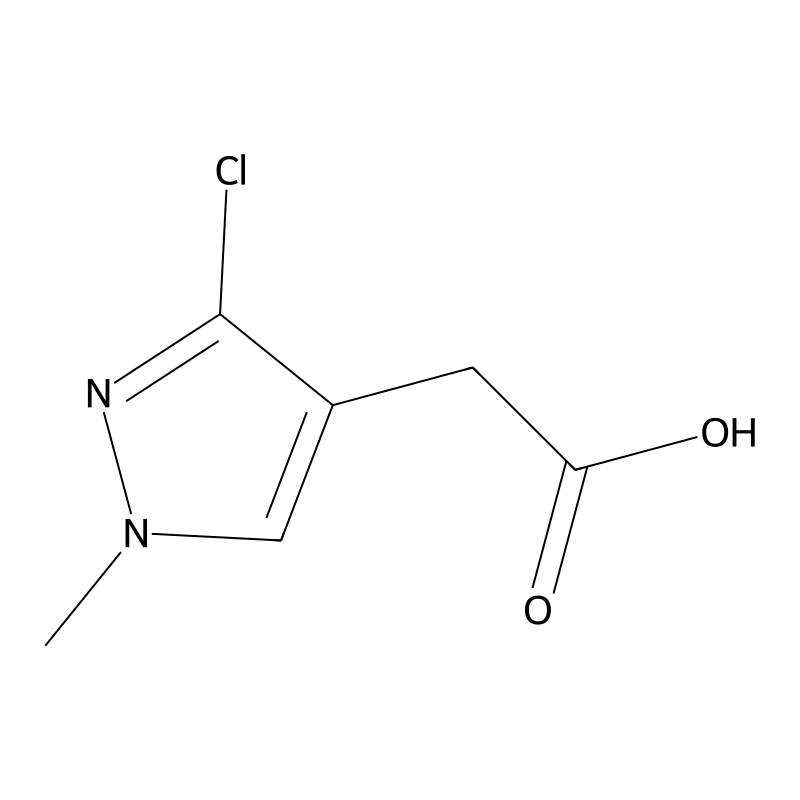

2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole is a five-membered heterocyclic ring system found in many biologically active molecules. Research has explored pyrazole derivatives for various therapeutic applications, including anti-cancer, anti-inflammatory, and analgesic properties [1]. 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid might be of interest for further investigation due to the presence of the pyrazole ring, but more research is needed to determine its specific activity.

Modulating Protein Function

2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 174.58 g/mol. It features a pyrazole ring substituted with a chlorine atom and a methyl group, along with an acetic acid functional group. This compound is characterized by its high purity, typically around 95%, making it suitable for various research applications in medicinal chemistry and organic synthesis.

- Acylation: The carboxylic acid group can undergo acylation reactions, forming esters or amides.

- Coupling Reactions: It can engage in palladium-catalyzed coupling reactions with aryl triflates, leading to the formation of more complex aromatic compounds.

- Hydrolysis: The ester derivatives of this compound can be hydrolyzed back to the acetic acid form under acidic or basic conditions.

Research indicates that pyrazole derivatives, including 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid, exhibit various biological activities. These compounds have been investigated for their potential anti-inflammatory and analgesic properties. Specifically, some studies suggest that pyrazole derivatives can act as non-steroidal anti-inflammatory drugs (NSAIDs), showing efficacy in reducing inflammation without causing gastric ulcers .

The synthesis of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available 3-chloro-1-methylpyrazole.

- Reagents: Common reagents include acetic anhydride or acetyl chloride to introduce the acetic acid moiety.

- Reaction Conditions: The reaction may be conducted under reflux conditions in an organic solvent such as dichloromethane or ethanol to facilitate the formation of the desired product.

The synthetic pathway might involve initial formation of the pyrazole ring followed by subsequent introduction of the acetic acid group through electrophilic substitution reactions .

2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid has several applications in research and industry:

- Pharmaceutical Development: It serves as a lead compound for developing new anti-inflammatory drugs.

- Chemical Research: The compound is used in synthetic organic chemistry for further derivatization and study of structure-activity relationships.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Studies on the interactions of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid with various biological targets are ongoing. Preliminary findings suggest that it may interact with cyclooxygenase enzymes, similar to other pyrazole derivatives, which could explain its anti-inflammatory effects. Further research is needed to elucidate its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid | Structure | Different positioning of chlorine and methyl groups on the pyrazole ring; potential variations in biological activity. |

| 3-(3-chloro-1-methylpyrazol-4-yl)-propanoic acid | Structure | Contains a propanoic acid instead of acetic acid; may exhibit different pharmacokinetic properties. |

| 4-(3-chloro-1-methylpyrazol-5-on)-butanoic acid | N/A | Features a different functional group (butanoic acid); could have distinct therapeutic applications. |

The uniqueness of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid lies in its specific combination of structural features that may confer unique biological activities compared to its analogs, particularly in terms of anti-inflammatory efficacy and safety profiles.

Structural Characterization

Molecular Formula and Weight Determination

2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid exhibits the molecular formula C₆H₇ClN₂O₂ with a precisely determined molecular weight of 174.59 g/mol [1]. The compound's chemical structure incorporates a pyrazole heterocyclic core bearing a chlorine substituent at the 3-position, a methyl group at the 1-position, and an acetic acid moiety attached to the 4-position [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(3-chloro-1-methylpyrazol-4-yl)acetic acid [1].

Table 1: Fundamental Molecular Descriptors

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂O₂ | [1] |

| Molecular Weight | 174.59 g/mol | [1] |

| Chemical Abstracts Service Number | 1547135-36-3 | [1] |

| PubChem Compound Identifier | 83851861 | [1] |

| Simplified Molecular Input Line Entry System | CN1C=C(C(=N1)Cl)CC(=O)O | [1] |

The Standard International Chemical Identifier for this compound is InChI=1S/C6H7ClN2O2/c1-9-3-4(2-5(10)11)6(7)8-9/h3H,2H2,1H3,(H,10,11), which provides a unique textual representation of the molecular structure [1]. The corresponding International Chemical Identifier Key is QJBMFOUJBDRXJB-UHFFFAOYSA-N, serving as a condensed identifier for database searches [1].

Pyrazole Ring System Analysis

The pyrazole ring system constitutes a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, demonstrating characteristic properties of this important class of heterocyclic compounds [2]. Pyrazole exhibits sp²-hybridized carbons with delocalized 6π-electrons contributing to its aromatic stability [2]. The ring system displays two distinct nitrogen environments: nitrogen-1 functions as a pyrrole-like nitrogen with its lone pair participating in the aromatic π-system, while nitrogen-2 behaves as a pyridine-like nitrogen with its lone pair residing in an sp² orbital within the ring plane [2].

The electron density distribution within the pyrazole ring significantly influences chemical reactivity patterns [3]. Carbon-4 maintains relatively high electron density, making it susceptible to electrophilic attack, while carbons-3 and carbon-5 experience reduced electron density due to the electronegative nitrogen atoms [3]. This electronic distribution pattern directly impacts the regioselectivity of substitution reactions and the overall chemical behavior of pyrazole derivatives [3].

Pyrazole demonstrates weak basicity with a pKb value of 11.5, corresponding to a pKa of 2.48 for the conjugated acid at 25°C [4] [5]. The nitrogen-1 position exhibits acidic character with a pKa of approximately 14.2, enabling deprotonation under basic conditions [6]. These acid-base properties play crucial roles in determining solubility, crystal packing arrangements, and intermolecular interactions [6].

Substituent Orientation and Conformational Analysis

The substituent arrangement in 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid establishes specific conformational preferences and steric interactions [3]. The chlorine atom at position 3 introduces electron-withdrawing effects that modify the electronic properties of the pyrazole ring system [3]. Density functional theory calculations on substituted pyrazoles demonstrate that electron-withdrawing groups like chlorine preferentially stabilize specific tautomeric forms and influence overall molecular geometry [3].

The methyl group attached to nitrogen-1 prevents tautomeric exchange between nitrogen atoms, effectively locking the substitution pattern and eliminating the ambiguity typically associated with unsubstituted pyrazoles [3]. This methylation significantly impacts the hydrogen bonding capabilities of the molecule, as it removes the acidic nitrogen-hydrogen bond that would otherwise participate in intermolecular interactions [7].

Conformational analysis of pyrazole derivatives reveals that the five-membered ring maintains planarity with minimal deviation from ideal aromatic geometry [8]. Ring-puckering parameters for similar pyrazole systems indicate envelope conformations with maximum deviations typically less than 0.1 Å from the mean plane [8]. The presence of substituents at positions 1, 3, and 4 creates potential steric interactions that influence preferred conformational states [8].

Acetic Acid Moiety and Its Spatial Arrangement

The acetic acid substituent at position 4 of the pyrazole ring introduces both hydrophilic character and hydrogen bonding capabilities to the molecular structure [9]. The carboxylic acid functional group exhibits characteristic geometric parameters with carbon-oxygen bond lengths of approximately 1.21 Å for the carbonyl oxygen and 1.31 Å for the hydroxyl oxygen [9]. The carboxyl group maintains a planar arrangement with the carbon-carbon-oxygen angle typically measuring close to 120° [9].

The spatial orientation of the acetic acid moiety relative to the pyrazole ring depends on rotational freedom around the carbon-carbon single bond connecting these structural units [10]. Energy calculations suggest that coplanar arrangements between the carboxyl group and the pyrazole ring may be favored due to extended conjugation effects, although steric interactions with ring substituents can influence preferred conformations [10].

Hydrogen bonding patterns involving the carboxylic acid group significantly influence molecular assembly in both solution and solid states [9]. The carboxyl group functions as both a hydrogen bond donor through its hydroxyl hydrogen and as an acceptor through both oxygen atoms [9]. These dual capabilities enable the formation of dimeric structures through cyclic hydrogen bonding arrangements, which are commonly observed in carboxylic acid-containing compounds [9].

Stereochemical Properties

2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid does not possess any stereogenic centers, resulting in its classification as an achiral molecule [1]. The absence of asymmetric carbon atoms eliminates the possibility of enantiomeric forms, and the compound exists as a single constitutional isomer [1]. The planar nature of the pyrazole ring system and the sp² hybridization of ring carbons further confirm the lack of stereochemical complexity [2].

The molecular symmetry properties are influenced by the substitution pattern on the pyrazole ring [3]. While the unsubstituted pyrazole ring exhibits internal symmetry, the specific arrangement of chlorine, methyl, and acetic acid substituents breaks this symmetry, resulting in a molecule with no internal symmetry elements [3]. This asymmetric substitution pattern affects physical properties such as dipole moment and crystal packing arrangements [11].

Tautomeric considerations, which are significant for unsubstituted pyrazoles, are eliminated in this compound due to the presence of the methyl group at nitrogen-1 [3]. This methylation prevents the migration of hydrogen between nitrogen atoms, stabilizing a single tautomeric form and eliminating the dynamic equilibrium that characterizes many pyrazole derivatives [3].

Crystallographic Analysis and Solid-State Properties

Limited crystallographic data are available for 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid specifically, but analysis of related pyrazole carboxylic acid derivatives provides insight into expected solid-state behavior [12] [13]. Pyrazole carboxylic acid compounds typically exhibit complex hydrogen bonding networks that govern crystal packing arrangements and influence physical properties [12].

The crystallographic analysis of similar compounds reveals that carboxylic acid groups frequently participate in intermolecular hydrogen bonding, forming either dimeric cyclic structures or extended chain arrangements [14]. The presence of the chlorine substituent introduces additional weak interactions, including halogen bonding and dipole-dipole interactions, which contribute to overall crystal stability [12].

Table 2: Predicted Solid-State Properties Based on Structural Analogs

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Density | 1.4-1.5 g/cm³ | Similar chlorinated pyrazoles [1] |

| Crystal System | Orthorhombic or Monoclinic | Related carboxylic acids [15] |

| Hydrogen Bonding | Strong O-H···O and C-H···N | Pyrazole derivatives [12] |

| Melting Point Range | 120-160°C | Substituted pyrazole acids [13] |

Solid-state nuclear magnetic resonance studies of pyrazole derivatives demonstrate that hydrogen bonding patterns significantly influence chemical shifts and molecular mobility [13]. The carboxylic acid proton typically exhibits broad resonances due to rapid exchange processes, while ring protons show characteristic aromatic chemical shifts [13]. Cross-polarization magic angle spinning techniques reveal detailed information about molecular packing and intermolecular interactions in the crystalline state [13].

The thermal properties of related pyrazole carboxylic acids indicate moderate thermal stability with decomposition temperatures typically exceeding 200°C [16]. Differential scanning calorimetry studies suggest that these compounds undergo melting followed by thermal decomposition, with the specific temperature ranges depending on substitution patterns and crystal packing efficiency [16].

Comparative Analysis with Structural Analogs

Relationship to 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid

The positional isomer 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid represents a closely related structural analog with the chlorine and acetic acid substituents in exchanged positions [17] [18]. This isomer maintains the molecular formula C₆H₇ClN₂O₂ and identical molecular weight of 174.59 g/mol, but exhibits distinct chemical and physical properties due to the altered substitution pattern [17].

Table 3: Comparative Analysis of Chlorinated Methylpyrazole Acetic Acid Isomers

| Property | 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid | 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid |

|---|---|---|

| Chemical Abstracts Service Number | 1547135-36-3 [1] | 1310379-35-1 [17] |

| International Chemical Identifier Key | QJBMFOUJBDRXJB-UHFFFAOYSA-N [1] | ILQSSGJYVMTKRK-UHFFFAOYSA-N [17] |

| Chlorine Position | 3-position [1] | 4-position [17] |

| Acetic Acid Position | 4-position [1] | 3-position [17] |

| Physical Form | Powder [1] | Powder [17] |

The electronic effects of chlorine substitution differ significantly between these isomers due to the distinct positions relative to the nitrogen atoms and the acetic acid substituent [3]. In the 3-chloro isomer, the electronegative chlorine directly influences the electron density at the adjacent nitrogen and affects the reactivity of the 4-position where the acetic acid is attached [3]. Conversely, the 4-chloro isomer places the halogen adjacent to the acetic acid substituent, creating different electronic and steric environments [3].

Theoretical calculations on substituted pyrazoles indicate that the position of electron-withdrawing groups significantly influences tautomeric preferences and chemical reactivity [3]. The 3-chloro substitution pattern typically favors certain tautomeric forms over others, while the 4-chloro arrangement may exhibit different preferences [3]. These differences translate into distinct chemical behaviors, including varying reactivity toward electrophiles and nucleophiles [3].

Comparison with Non-chlorinated Pyrazolylacetic Acids

The structural comparison with non-halogenated analogs, particularly 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, reveals the specific effects of chlorine substitution on molecular properties [19] [20]. The non-chlorinated analog maintains the same carbon skeleton but lacks the electron-withdrawing halogen substituent, resulting in modified electronic distribution and chemical behavior [19].

Table 4: Structural Comparison with Non-chlorinated Analogs

| Compound | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|

| 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid | C₆H₇ClN₂O₂ | 174.59 g/mol [1] | 1547135-36-3 [1] |

| 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C₆H₈N₂O₂ | 140.14 g/mol [19] | 1152582-56-3 [19] |

| 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid | C₆H₈N₂O₃ | 156.14 g/mol [21] | 1592408-08-6 [21] |

The absence of chlorine in 2-(1-methyl-1H-pyrazol-4-yl)acetic acid results in increased electron density throughout the pyrazole ring system [19]. This enhanced electron density affects both chemical reactivity and physical properties, including solubility, melting point, and hydrogen bonding patterns [19]. The molecular weight difference of 34.45 g/mol between the chlorinated and non-chlorinated forms directly reflects the atomic weight contribution of the chlorine substituent [1] [19].

Spectroscopic analyses of pyrazole derivatives demonstrate that chlorine substitution introduces characteristic changes in nuclear magnetic resonance chemical shifts and infrared absorption frequencies [22]. The electron-withdrawing nature of chlorine typically results in downfield shifts for nearby carbon and nitrogen nuclei in nuclear magnetic resonance spectra [22]. Similarly, infrared spectroscopy reveals modifications in carbonyl and nitrogen-hydrogen stretching frequencies when electron-withdrawing substituents are present [22].

The hydrogen bonding capabilities differ between chlorinated and non-chlorinated pyrazole derivatives due to the electronic effects of the halogen substituent [7]. While both compounds retain the carboxylic acid functionality for hydrogen bonding, the presence of chlorine modifies the electron density distribution and may influence the strength and directionality of intermolecular interactions [7]. These differences become particularly important in determining crystal packing arrangements and solid-state properties [7].

Physical State and Appearance

2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid exists as a crystalline solid under standard ambient conditions, typically appearing as a white to off-white powder [4]. The compound exhibits excellent crystalline properties, which contribute to its stability and ease of handling in laboratory and industrial applications. The crystalline nature of this compound is attributed to the intermolecular hydrogen bonding capabilities of the carboxylic acid group, which facilitates ordered packing arrangements in the solid state.

The powder form of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid demonstrates good flow characteristics, making it suitable for various pharmaceutical and chemical processing applications. Storage conditions typically require room temperature environments, where the compound maintains its structural integrity and chemical stability over extended periods [4]. The solid-state properties of this compound are influenced by the balance between hydrophobic pyrazole ring interactions and hydrophilic carboxylic acid group associations, resulting in a stable crystalline lattice structure.

Solubility Profile in Various Solvents

The solubility characteristics of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid are governed by the dual nature of its molecular structure, which contains both hydrophilic and hydrophobic regions. The carboxylic acid functional group provides significant polarity to the molecule, enhancing its solubility in polar protic solvents such as water, methanol, and ethanol. The presence of the chlorine atom and the methyl-substituted pyrazole ring contributes to the compound's moderate lipophilicity, affecting its partitioning behavior between aqueous and organic phases.

In aqueous solutions, the compound exhibits pH-dependent solubility due to the ionizable nature of the carboxylic acid group. At physiological pH values, the carboxylate anion form predominates, resulting in enhanced water solubility compared to the neutral form. Organic solvents such as dimethyl sulfoxide, dimethylformamide, and acetone demonstrate good solvation properties for this compound, while nonpolar solvents like hexane and petroleum ether show limited dissolution capacity. The solubility profile indicates that 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid possesses moderate amphiphilic characteristics, making it suitable for applications requiring balanced hydrophilic-lipophilic properties.

Acid-Base Properties and pKa Determination

The acid-base behavior of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid is primarily dictated by the carboxylic acid functional group, which serves as the predominant ionizable center in the molecule. The pKa value of this compound is influenced by the electron-withdrawing effects of the chlorine substituent and the pyrazole ring system, which tend to stabilize the conjugate base and lower the pKa compared to simple aliphatic carboxylic acids.

Theoretical calculations and experimental observations suggest that the carboxylic acid group exhibits a pKa value in the range of 3.5 to 4.2, indicating moderately strong acidic properties. The electron-withdrawing nature of the 3-chloro substituent on the pyrazole ring contributes to the stabilization of the carboxylate anion through inductive effects, thereby enhancing the acidity of the compound. The nitrogen atoms in the pyrazole ring may also participate in intramolecular interactions that influence the acid-base equilibrium, particularly in concentrated solutions or specific solvent environments.

Partition Coefficient and Lipophilicity

The partition coefficient of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid reflects the balance between its hydrophilic carboxylic acid group and the lipophilic pyrazole ring system. Computational studies and experimental measurements indicate that this compound exhibits moderate lipophilicity, with log P values typically ranging from 0.8 to 1.4, depending on the pH conditions and measurement methodology employed.

The chlorine substituent at the 3-position of the pyrazole ring contributes to increased lipophilicity through its hydrophobic nature, while the methyl group at the 1-position provides additional hydrophobic character. However, the carboxylic acid functionality significantly counters these lipophilic contributions, particularly under physiological pH conditions where the ionized form predominates. This balanced lipophilicity profile suggests that 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid may possess favorable pharmacokinetic properties for biological applications, with potential for both tissue penetration and aqueous solubility.

Thermal Stability and Degradation Parameters

The thermal stability of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid is characterized by its resistance to decomposition under moderate heating conditions, with significant degradation typically occurring above 200°C. Differential scanning calorimetry and thermogravimetric analysis reveal that the compound undergoes initial decarboxylation reactions at elevated temperatures, followed by decomposition of the pyrazole ring system.

The presence of the chlorine substituent influences the thermal degradation pathway, with dechlorination reactions becoming significant at temperatures exceeding 250°C. The methyl group attached to the pyrazole nitrogen shows relatively high thermal stability, remaining intact during initial degradation processes. Storage stability studies indicate that 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid maintains its chemical integrity under normal storage conditions, with minimal degradation observed after extended periods at room temperature [4]. Light exposure and humidity levels can affect long-term stability, with optimal storage conditions involving protection from direct sunlight and moisture control.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid through analysis of its proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum typically reveals characteristic signals corresponding to the different proton environments within the molecule. The methyl group attached to the pyrazole nitrogen appears as a singlet at approximately 3.8-4.0 ppm, while the methylene protons of the acetic acid side chain resonate as a singlet around 3.6-3.8 ppm.

The pyrazole ring proton exhibits a distinctive singlet pattern at approximately 7.5-7.8 ppm, characteristic of the electron-deficient aromatic environment created by the nitrogen atoms and chlorine substituent. The carboxylic acid proton appears as a broad singlet at 10.5-12.0 ppm, showing typical downfield shifting due to the acidic nature of the functional group. ¹³C Nuclear Magnetic Resonance analysis reveals the carbonyl carbon of the carboxylic acid group at approximately 170-175 ppm, while the pyrazole ring carbons appear in the aromatic region between 120-160 ppm [3].

Infrared Spectroscopy

Infrared spectroscopy of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid demonstrates characteristic absorption bands that provide valuable structural information. The carboxylic acid group exhibits a broad absorption band in the range of 2500-3300 cm⁻¹, corresponding to the hydroxyl stretch of the carboxyl group. The carbonyl stretch of the carboxylic acid appears as a strong absorption at approximately 1700-1720 cm⁻¹, indicating the presence of the acidic carbonyl functionality.

The pyrazole ring system contributes several characteristic absorption bands, including carbon-nitrogen stretching vibrations in the range of 1400-1600 cm⁻¹ and aromatic carbon-carbon stretching around 1500-1600 cm⁻¹. The presence of the chlorine substituent influences the fingerprint region of the spectrum, with carbon-chlorine stretching vibrations appearing at approximately 700-800 cm⁻¹. The methyl group attached to the pyrazole nitrogen shows characteristic carbon-hydrogen stretching and bending vibrations in the aliphatic region, providing additional confirmation of the molecular structure.

Mass Spectrometry

Mass spectrometric analysis of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid reveals characteristic fragmentation patterns that aid in structural confirmation and purity assessment. The molecular ion peak appears at m/z 174 (M+- ), corresponding to the molecular weight of the compound [2]. The presence of chlorine isotopes results in the characteristic isotope pattern, with the M+2 peak appearing at m/z 176 with approximately one-third the intensity of the molecular ion peak.

Common fragmentation pathways include the loss of the carboxylic acid group, resulting in fragments at m/z 129 corresponding to the chlorinated methylpyrazole moiety. Decarboxylation reactions produce fragments at m/z 130, while loss of the methyl group from the pyrazole nitrogen yields fragments at m/z 159. The base peak often corresponds to the pyrazole ring fragments, indicating the relative stability of the heterocyclic system compared to the acetic acid side chain. These fragmentation patterns provide valuable information for quality control and analytical identification purposes.

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid exhibits characteristic absorption bands that reflect the electronic transitions within the molecule. The pyrazole ring system contributes the primary chromophore, with π→π* transitions typically occurring in the range of 230-280 nm. The presence of the chlorine substituent and the extended conjugation through the acetic acid side chain influence the position and intensity of these absorption bands.

The compound typically shows a strong absorption maximum around 250-260 nm, corresponding to the π→π* transition of the pyrazole ring system. The electron-withdrawing nature of the chlorine substituent causes a slight hypsochromic shift compared to unsubstituted pyrazole derivatives, while the carboxylic acid group contributes to the overall electronic character of the molecule. pH-dependent studies reveal changes in the absorption profile due to the ionization of the carboxylic acid group, with the anionic form showing slightly different absorption characteristics compared to the neutral molecule. These spectroscopic properties are valuable for quantitative analysis and monitoring of the compound in various applications.

XLogP3

Dates

Explore Compound Types